Lipophilicity (LogP) Benchmarking: n-Propyl vs. Isobutyl, Isopropyl, and Ethyl Analogs
The predicted LogP of 2‑methyl‑1‑propylpiperazine is 0.95680, reflecting the linear n‑propyl substitution pattern . This value is approximately 0.14 log units higher than that of 1‑isobutylpiperazine (LogP 0.81430; ΔLogP = 0.14, corresponding to a ~38% larger computed partition) and ~0.16 log units lower than 1‑isopropyl‑2‑methylpiperazine (LogP 1.12; ΔLogP = 0.16) . The difference is even larger relative to 1‑ethyl‑2‑methylpiperazine (LogP 0.57; ΔLogP = 0.39) [1].
| Evidence Dimension | Computed octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.95680 |
| Comparator Or Baseline | 1‑Isobutylpiperazine LogP = 0.81430; 1‑Isopropyl‑2‑methylpiperazine LogP = 1.12; 1‑Ethyl‑2‑methylpiperazine LogP = 0.57 |
| Quantified Difference | ΔLogP = 0.14 – 0.39 (1.4‑ to 2.5‑fold change in partition ratio) |
| Conditions | Predicted LogP values (XLogP3 / ACD algorithm); calculated for the free base form at 25 °C. |
Why This Matters
A 0.15–0.40 log unit shift in LogP is pharmacologically relevant: it can alter membrane permeability, plasma‑protein binding, and metabolic clearance, directly impacting pharmacokinetic profiling and SAR interpretation.
- [1] Chembase / Molbase. 1‑Ethyl‑2‑methylpiperazine. LogP: 0.5667–0.81. Available at: http://www.chembase.cn and https://qiye.molbase.cn View Source
